Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 2-phenoxy-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)12-8-10(15(16,17)18)9-19-13(12)22-11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLUZHPUGGHCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation and Functionalization of Pyridine Derivatives
Method Overview:
A common approach involves the condensation of suitably substituted pyridine derivatives with phenoxy and trifluoromethyl groups. This method typically employs aldehyde or ketone precursors that are condensed with pyridine salts or derivatives to form the core structure, followed by esterification to introduce the ethyl ester group.
- Condensation of 2-aminopyridine or related intermediates with phenoxy aldehydes or phenol derivatives to form the pyridine ring with phenoxy substitution.
- Introduction of the trifluoromethyl group at the 5-position via electrophilic trifluoromethylation reagents or nucleophilic substitution reactions.
- Esterification at the 3-position with ethyl chloroformate or via direct esterification of carboxylic acids.
Multi-step Synthesis via Intermediate Formation
Method Overview:
An alternative involves the formation of key intermediates such as ethyl 2-phenoxy-3-carboxylic acids or esters, which are then functionalized to introduce the trifluoromethyl group at the 5-position.
- Synthesis of ethyl 2-phenoxy-3-carboxylates through esterification of phenoxy-substituted pyridine-3-carboxylic acids.
- Trifluoromethylation at the 5-position utilizing reagents like Togni's reagent or trifluoromethyl iodide in the presence of radical initiators or copper catalysts.
- Final esterification or transesterification to obtain the target compound.
Research Findings:
A patent describes the use of ethyl acetoacetate and ammonium carbamate in methanol to produce ethyl (Z)-3-aminobut-2-enoate, which can be further functionalized for trifluoromethylation and phenoxy substitution.
Synthesis via Aromatic Substitution and Cross-Coupling
Method Overview:
This approach employs aromatic substitution reactions on pre-formed pyridine or phenoxy intermediates, often utilizing palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
- Preparation of halogenated pyridine derivatives at the 5-position (e.g., bromopyridines).
- Coupling with phenoxy boronic acids or phenol derivatives to install the phenoxy group.
- Introduction of the trifluoromethyl group via nucleophilic or electrophilic trifluoromethylation reagents.
Research Findings:
Recent literature highlights the efficiency of palladium-catalyzed cross-coupling reactions for constructing complex nicotinates with multiple substituents, providing high regioselectivity and yields.
Notable Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Condensation | Pyridine derivatives, aldehydes | Condensation, trifluoromethylation | Modular, straightforward | Limited regioselectivity |
| Multi-step Intermediate | Ethyl acetoacetate, phenoxy derivatives | Esterification, trifluoromethylation | High yield, precise substitution | Multi-step process |
| Cross-coupling | Halogenated pyridine, phenoxy boronic acids | Suzuki or Sonogashira coupling | High regioselectivity | Requires transition metal catalysts |
Notes on Reaction Conditions and Catalysts
- Trifluoromethylation Reagents: Togni's reagent, trifluoromethyl iodide, or copper-mediated systems are commonly employed for efficient trifluoromethylation at the 5-position.
- Catalysts: Palladium catalysts are frequently used in cross-coupling reactions, while radical initiators facilitate trifluoromethylation.
- Solvents: Common solvents include acetonitrile, ethanol, or methanol, depending on the reaction step.
- Temperature: Reactions typically proceed at moderate temperatures (25–80°C), with some requiring reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
ETPN serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow for diverse chemical reactions, making it a valuable compound in organic synthesis.
Biology
Research into ETPN's biological activities has revealed potential interactions with various biomolecules. The trifluoromethyl group not only stabilizes the compound but also influences its reactivity, allowing it to modulate biological pathways effectively.
Medicine
Ongoing research is exploring ETPN's therapeutic potential, particularly in drug development. Its ability to interact with specific molecular targets suggests that it could be developed into an effective anticancer agent and may have other medicinal applications .
Industry
In industrial applications, ETPN is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in material science and chemical engineering.
Anticancer Properties
Recent studies have indicated that ETPN exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives of ETPN have shown potent activity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism involves apoptosis induction, as evidenced by increased caspase-3 levels.
Antioxidant Activity
ETPN has also been evaluated for its antioxidant properties. Compounds derived from nicotinic acid have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for protecting cells from damage associated with cancer progression and aging.
Cytotoxicity Assessment
A study evaluated ETPN's effect on HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines. Results indicated that ETPN significantly inhibited cell viability, comparable to established chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction as evidenced by increased caspase-3 levels.
VEGFR-2 Inhibition
Another investigation focused on ETPN's ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a critical target in cancer therapy. The compound showed promising results with an IC50 value of 0.068 μM, indicating strong potential for therapeutic applications in angiogenesis-related diseases .
Mechanism of Action
The mechanism of action of Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nicotinate Derivatives
Key Differences and Implications
Substituent Position and Electronic Effects
- In contrast, Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate positions -CF₃ at C2, altering electronic distribution and reactivity .
- Phenoxy vs. Amino Groups: The phenoxy group (C2) in the target compound enhances lipophilicity compared to amino-substituted analogs like Methyl 2-amino-5-(trifluoromethyl)nicotinate. This difference may impact solubility and metabolic stability, as amino groups are more prone to oxidation .
Metabolic and Pharmacokinetic Behavior
- Ester Metabolism: Ethyl nicotinate derivatives, such as ethyl nicotinate itself, undergo enzymatic hydrolysis in the skin (mediated by esterases) to release nicotinic acid, a process modeled using Fick’s diffusion laws and Michaelis-Menten kinetics . While specific data for this compound is lacking, its trifluoromethyl and phenoxy groups likely slow esterase-mediated hydrolysis compared to simpler analogs.
Research and Application Contexts
- Medicinal Chemistry : Halogenated analogs (e.g., Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate) serve as intermediates in cross-coupling reactions for drug discovery .
- Agrochemicals: Trifluoromethyl groups are common in agrochemicals due to their metabolic resistance; the phenoxy moiety in the target compound may align with herbicide design principles .
- Enzyme Inhibition: Thiourea derivatives (e.g., Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate) show promise in targeting ATP-binding pockets of kinases .
Biological Activity
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate (ETPN) is a synthetic compound with a molecular formula of C15H12F3NO3 and a molecular weight of 311.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
ETPN is synthesized through the esterification of 2-phenoxy-5-(trifluoromethyl)nicotinic acid with ethanol, typically using acidic catalysts such as sulfuric or hydrochloric acid under reflux conditions. The trifluoromethyl group enhances the compound's stability and bioavailability, making it a valuable building block in drug design.
The biological activity of ETPN is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group not only stabilizes the structure but also influences its reactivity, allowing it to modulate various biological pathways. Research indicates that ETPN may affect enzyme activities, receptor binding, and cellular signaling processes .
Anticancer Properties
Recent studies have explored the anticancer potential of ETPN. For instance, compounds structurally related to ETPN have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values indicating potent activity against human cancer cell lines, suggesting that ETPN could be developed into an effective anticancer agent .
Antioxidant Activity
ETPN has also been evaluated for its antioxidant properties. Compounds derived from nicotinic acid have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with cancer progression and aging .
Comparative Analysis with Similar Compounds
To understand the unique properties of ETPN, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-(trifluoromethyl)nicotinate | Structure | Moderate anticancer activity |
| 2-Phenoxy-5-(trifluoromethyl)nicotinic acid | Structure | Antioxidant properties |
| Mthis compound | Structure | Antimicrobial activity |
ETPN stands out due to its combination of a phenoxy group and a trifluoromethyl moiety, which enhances its interaction with biological targets compared to its analogs .
Case Studies
- Cytotoxicity Assessment : A study evaluated ETPN's effect on HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines. Results indicated that ETPN significantly inhibited cell viability, comparable to established chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction as evidenced by increased caspase-3 levels .
- VEGFR-2 Inhibition : Another investigation focused on ETPN's ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a critical target in cancer therapy. The compound showed promising results with an IC50 value of 0.068 μM, indicating strong potential for therapeutic applications in angiogenesis-related diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate?
- Answer : The synthesis typically involves multi-step routes, including:
- Step 1 : Palladium-catalyzed cross-coupling reactions to introduce phenoxy or trifluoromethyl groups, as demonstrated in analogous pyridine derivatives .
- Step 2 : Esterification of nicotinic acid derivatives using ethylating agents (e.g., ethanol under acidic conditions) .
- Step 3 : Microwave-assisted protocols for improved regioselectivity and reduced reaction time, as seen in related trifluoromethylpyrazole syntheses .
- Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature to mitigate side-product formation.
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Analytical Techniques :
- HPLC (with UV detection at 254 nm) for purity assessment .
- NMR Spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns and trifluoromethyl group integrity .
- Reference Standards : Compare retention times and spectral data against certified reference materials (e.g., Sigma-Aldrich’s ethyl nicotinate derivatives) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer :
- Short-term : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester moiety .
- Long-term : Lyophilization or storage in anhydrous DMSO at -20°C minimizes degradation, as observed in ethyl nicotinate analogs .
- Critical Note : Monitor for ester hydrolysis via periodic HPLC analysis, especially under high humidity .
Advanced Research Questions
Q. How can contradictions in reaction yields for trifluoromethyl-substituted nicotinates be resolved?
- Answer : Yield discrepancies often arise from:
- Catalyst Efficiency : Palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) may exhibit varying activity in cross-coupling steps .
- Substrate Purity : Trace moisture in trifluoromethyl precursors can quench reactive intermediates; employ rigorous drying (e.g., molecular sieves) .
- Case Study : Ethyl 2-(trifluoromethyl)nicotinate synthesis yields ranged from 26% to 89% depending on ligand choice (e.g., PPh₃ vs. Xantphos) .
Q. What computational tools aid in predicting the reactivity of trifluoromethyl-substituted pyridines?
- Answer :
- DFT Calculations : Model electron-deficient behavior of the trifluoromethyl group to predict electrophilic substitution sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solvent selection .
- Software : Gaussian 16 or ORCA for transition-state analysis in nucleophilic aromatic substitution .
Q. How can isomerization or racemization be controlled during synthesis?
- Answer :
- Chiral Chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
- Low-Temperature Conditions : Conduct reactions below -10°C to suppress keto-enol tautomerism in intermediates .
- Additives : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereocontrol in esterification steps .
Q. What analytical challenges arise in detecting metabolites or degradation products of this compound?
- Answer :
- LC-MS/MS : Employ high-resolution mass spectrometry to identify hydrolyzed products (e.g., free nicotinic acid derivatives) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in vitro .
- Challenge : Differentiate between ester hydrolysis byproducts and synthetic impurities using tandem MS fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
